
Acridine orange
Overview
Description
Acridine Orange is a metachromatic fluorescent cationic dye that permeates the cell membrane and intercalates DNA and RNA . It allows for visual detection of nucleic acids on agarose and polyacrylamide gels . This dye is cell-permeant and emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . This unique characteristic makes Acridine Orange useful for cell-cycle studies .
Synthesis Analysis
Acridine Orange has been synthesized and investigated in various studies . The nitration and formylation of Acridine Orange were studied, and its dinitro derivatives and mono and diformyl derivatives were obtained . The photophysical properties measured free in solution and on binding to double-stranded DNA (dsDNA) were compared to those of widely used nucleic acid labelling dyes .
Molecular Structure Analysis
Acridine Orange has a molecular formula of C17H19N3 . It has an average mass of 265.353 Da and a monoisotopic mass of 265.157898 Da . Acridine Orange contains a total of 41 bonds, including 22 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 2 tertiary amine(s) (aromatic), and 1 Pyridine(s) .
Chemical Reactions Analysis
The nitration and formylation of Acridine Orange have been studied . Its dinitro derivatives and mono and diformyl derivatives were obtained . The protons attached to C (4) and C (5) are substituted .
Physical And Chemical Properties Analysis
Acridine Orange has a molar mass of 265.360 g·mol−1 . It appears as an orange powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 468.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .
Scientific Research Applications
Surgical Cancer Imaging and Therapy
- Scientific Field : Oncology, Surgical Oncology
- Summary of Application : Acridine Orange has been used in fluorescence surgery and cancer therapy . It has gained attention as a possible innovative drug for clinical applications in the field of oncology, particularly in cancer imaging and photodynamic therapy .
- Methods of Application : Acridine Orange is used in intraoperative fluorescence guidance, photodynamic therapy, sonodynamic therapy, and radiodynamic therapy .
- Results or Outcomes : Pilot studies have demonstrated the safety and feasibility of its application as an intraoperative fluorescent dye and as a novel photo- and radio-sensitizator . Further clinical studies are necessary to more definitively assess the clinical benefit of AO-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .
Cell Cycle Studies
- Scientific Field : Cell Biology
- Summary of Application : Acridine Orange is used for cell-cycle studies . It plays an important role as a nucleic acid-selective fluorescent cationic dye, which is useful for cell cycle determination .
- Methods of Application : Acridine Orange is a cell-permeant nucleic acid binding dye that emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA .
- Results or Outcomes : This unique characteristic makes Acridine Orange useful for cell-cycle studies .
Lysosomal Dye
- Scientific Field : Cell Biology
- Summary of Application : Acridine Orange acts as a lysosomal dye .
- Methods of Application : Acridine Orange is used as a stain for lysosomes in cells .
- Results or Outcomes : The staining helps in the visualization and study of lysosomes in cells .
Epifluorescence Microscopy
- Scientific Field : Microscopy
- Summary of Application : Acridine Orange is used in epifluorescence microscopy . It is a technique that uses fluorescence and phosphorescence instead of, or in addition to, reflection and absorption to study the properties of organic or inorganic substances .
- Methods of Application : Acridine Orange is used as a fluorescent dye in this technique .
- Results or Outcomes : The use of Acridine Orange in epifluorescence microscopy enhances the visibility and contrast of the targeted substances, thereby improving the quality of the images obtained .
Assessment of Sperm Chromatin Quality
- Scientific Field : Reproductive Biology
- Summary of Application : Acridine Orange is used for the assessment of sperm chromatin quality . It is a critical parameter in the evaluation of male fertility .
- Methods of Application : Acridine Orange staining is used to assess the integrity of sperm DNA .
- Results or Outcomes : The use of Acridine Orange helps in the identification of sperm with fragmented DNA, which is associated with reduced fertility .
Detection of Early Myocardial Infarction
- Scientific Field : Cardiology
- Summary of Application : Acridine Orange is used for the simple and sensitive post-mortem detection of early myocardial infarction .
- Methods of Application : In this application, normal myocardium fluoresces a golden brown color and myocardial anoxia/ischemia-damaged cells show a shift toward yellow or yellow-green .
- Results or Outcomes : This shift in fluorescence color can be used to detect early myocardial infarction .
RNA Polymerase Inhibitor
- Scientific Field : Molecular Biology
- Summary of Application : Acridine Orange serves as an inhibitor of RNA polymerase . RNA polymerase is an enzyme that is involved in synthesizing RNA from a DNA template .
- Methods of Application : Acridine Orange is used in molecular biology experiments where the inhibition of RNA polymerase is required .
- Results or Outcomes : The use of Acridine Orange can help in studying the role of RNA polymerase and its function in gene expression .
Rapid Screening of Sterile Specimens
- Scientific Field : Microbiology
- Summary of Application : Acridine Orange is useful in the rapid screening of ordinarily sterile specimens . This can be particularly useful in clinical microbiology for the rapid identification of bacteria or other microorganisms in sterile body fluids .
- Methods of Application : Acridine Orange staining is used on the specimens, and then they are observed under a fluorescence microscope .
- Results or Outcomes : The use of Acridine Orange can help in the rapid identification of microorganisms, which can be critical in diagnosing infections and initiating appropriate treatment .
Safety And Hazards
Acridine Orange may cause skin irritation or aggravation of existing dermatitis . It may cause temporary eye irritation . It may cause discomfort if swallowed . It may be irritating to the respiratory tract if inhaled . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .
Future Directions
Acridine Orange has recently regained attention as a possible innovative drug for clinical applications in the field of oncology, particularly in cancer imaging and photodynamic therapy . Further clinical studies are necessary to more definitively assess the clinical benefit AO-based fluorescence guidance, therapy for sarcomas, and to establish feasibility of this new approach for the treatment of other tumor types .
properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKHZNPWBDQZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
65-61-2 (Parent) | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60197783 | |
| Record name | Acridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | N,N,N',N'-Tetramethyl-3,6-acridinediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acridine orange | |
CAS RN |
494-38-2 | |
| Record name | Acridine Orange base | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Orange | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine orange | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194350 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine Orange | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE ORANGE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F30N4O6XVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



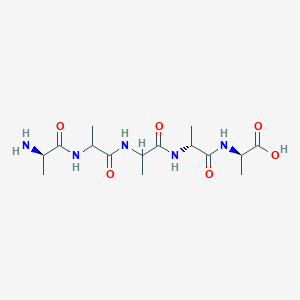
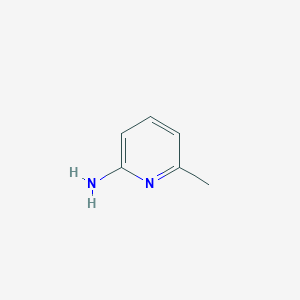

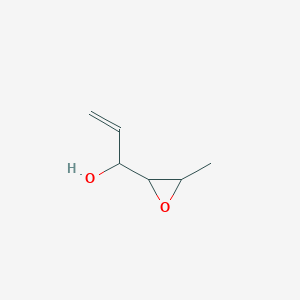
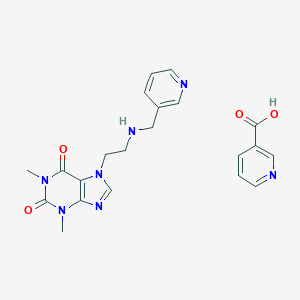
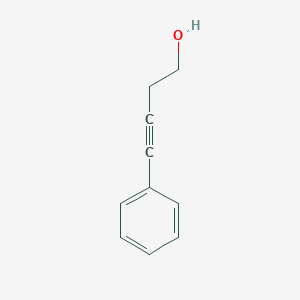
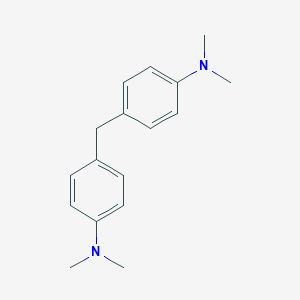
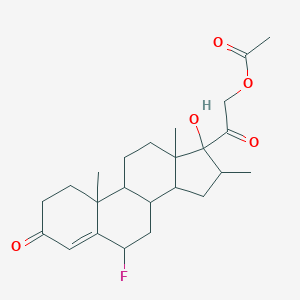
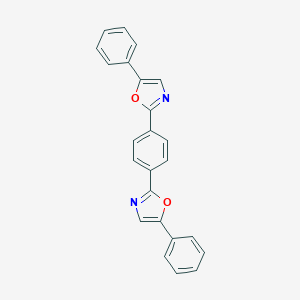
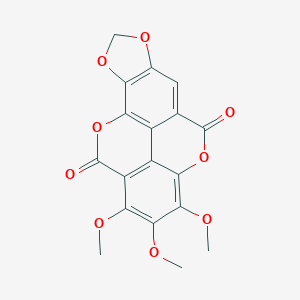
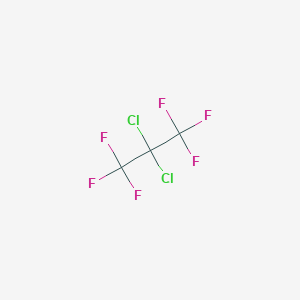
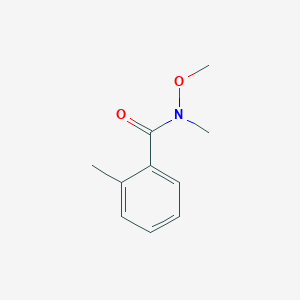
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![1-Cyclobutene-1-carboxylicacid,3-ethylidene-4-methyl-,methylester,[R-(Z)]-](/img/structure/B158474.png)